- Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors, Journal of Medicinal Chemistry, 2018, 61(23), 10665-10699

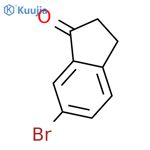

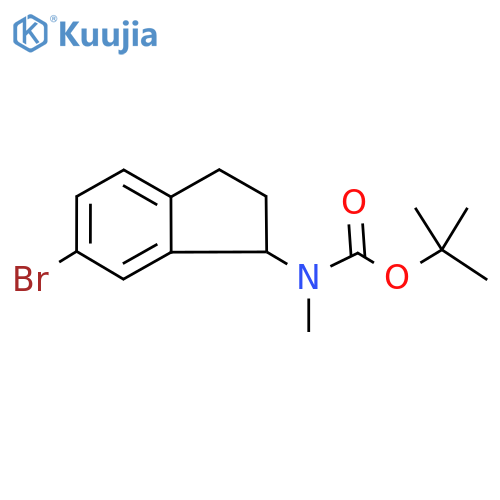

Cas no 371252-07-2 (tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate)

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (6-bromo-2,3-dihydro-1H-inden-1-yl)methyl-, 1,1-dimethylethyl ester (9CI)

- 1,1-Dimethylethyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate

- Carbamic acid, N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methyl-, 1,1-dimethylethyl ester

- tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate

-

- インチ: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(4)13-8-6-10-5-7-11(16)9-12(10)13/h5,7,9,13H,6,8H2,1-4H3

- InChIKey: SYYNKKSSOPREQO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C2C(=CC=1)CCC2N(C)C(=O)OC(C)(C)C

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37447126-2.5g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 2.5g |

$1063.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-1g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 1g |

$541.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-0.05g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 0.05g |

$455.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-0.5g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 0.5g |

$520.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-5.0g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 5g |

$1572.0 | 2023-05-30 | ||

| Enamine | EN300-37447126-0.25g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 0.25g |

$498.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-0.1g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 0.1g |

$476.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-10.0g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 10g |

$2331.0 | 2023-05-30 | ||

| Enamine | EN300-37447126-10g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 10g |

$2331.0 | 2023-08-31 | ||

| Enamine | EN300-37447126-1.0g |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |

371252-07-2 | 1g |

$541.0 | 2023-05-30 |

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate 合成方法

ごうせいかいろ 1

1.2R:NaBH4, 0°C; 0°C → rt; 10 h, rt

1.3R:H2O, rt

2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C → rt; 16 h, rt

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Raw materials

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Preparation Products

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamateに関する追加情報

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2)

The compound tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate, with the CAS registry number 371252-07-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a carbamate functional group, and a brominated indene moiety. The indene ring system, with its unique electronic properties, plays a pivotal role in determining the compound's reactivity and applications.

Recent studies have highlighted the importance of brominated indene derivatives in various chemical transformations. For instance, researchers have demonstrated that the bromine atom in the indene ring can act as an excellent leaving group, facilitating nucleophilic substitutions and enabling the construction of diverse heterocyclic frameworks. This property has been exploited in the synthesis of bioactive molecules and advanced materials. The tert-butyl group, on the other hand, serves as a protecting group for the carbamate functionality, ensuring stability during synthetic procedures.

The synthesis of tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate typically involves a multi-step process that begins with the preparation of the indene derivative. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the bromine atom at the 6-position of the indene ring with high precision. Subsequent functionalization steps involve the introduction of the tert-butyl and methyl groups to complete the structure.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been used as an intermediate in the synthesis of bioactive compounds targeting various disease states. Its unique structure allows for modulation of pharmacokinetic properties and bioavailability. Additionally, in materials science, this compound has been investigated for its potential as a precursor in polymer synthesis and as a building block for advanced organic materials.

Recent research has also focused on understanding the electronic properties of this compound using computational methods. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns. These studies have revealed that the indene moiety contributes significantly to the compound's electronic characteristics, making it a valuable component in electron-deficient systems.

In conclusion, tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds and materials with tailored properties.

371252-07-2 (tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate) 関連製品

- 937597-89-2(<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate)

- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)

- 2227698-92-0((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)

- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)

- 19037-28-6(3-epi-Pregnenolone)

- 71922-62-8(ethyl 2-(cyclopropylamino)acetate)

- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)

- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)

- 1803549-88-3(2-Iodo-4-(trifluoromethoxy)pyridine-5-acetonitrile)

- 1788990-68-0(N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide)